molecular formula C14H18ClNO2 B152098 Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 138350-93-3

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B152098
M. Wt: 267.75 g/mol
InChI Key: VVHSHOSHSZLAIN-UHFFFAOYSA-N
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Description

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.

Biochemical And Physiological Effects

Studies have shown that Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate can affect various biochemical and physiological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential as a therapeutic agent for Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain. Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, it has some limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as an anticancer agent. Additional studies are needed to determine its efficacy against various types of cancer and to investigate its mechanism of action. Finally, Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate may have potential as a research tool for studying various biochemical and physiological processes. Further studies are needed to determine its utility in various assays and experimental systems.

Synthesis Methods

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate can be synthesized through a multi-step process involving the reaction of 8-chloro-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate. The reaction is catalyzed by a base such as triethylamine, and the product is isolated through column chromatography.

Scientific Research Applications

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate has been used as a research tool in various scientific fields. It has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

tert-butyl 8-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHSHOSHSZLAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568408
Record name tert-Butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

138350-93-3
Record name tert-Butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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